molecular formula C14H19F3N2 B5657102 1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine

1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No. B5657102
M. Wt: 272.31 g/mol
InChI Key: BAVSZUFIAQAWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives and has shown promising results in the areas of neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine has a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which may be responsible for its anxiolytic and antidepressant effects. It has also been shown to have antioxidant properties, which may make it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for the development of drugs for the treatment of brain-related diseases. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to develop drugs based on its properties.

Future Directions

There are several future directions for research on 1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine. One potential direction is to further investigate its anxiolytic and antidepressant effects and develop drugs based on its properties for the treatment of anxiety and depression. Another potential direction is to investigate its potential use as a drug delivery system for the treatment of brain-related diseases. Additionally, further research can be conducted to better understand its mechanism of action and its potential use in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine can be achieved through various methods, including the reaction of 1-ethylpiperazine with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. Another method involves the reaction of 1-ethylpiperazine with 3-(trifluoromethyl)benzyl bromide in the presence of a palladium catalyst.

Scientific Research Applications

1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In pharmacology, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-ethyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-2-18-6-8-19(9-7-18)11-12-4-3-5-13(10-12)14(15,16)17/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVSZUFIAQAWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

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